molecular formula C8H11N3 B009266 4-(Pyrrolidin-2-yl)pyrimidine CAS No. 108831-49-8

4-(Pyrrolidin-2-yl)pyrimidine

Cat. No.: B009266
CAS No.: 108831-49-8
M. Wt: 149.19 g/mol
InChI Key: AXENJVBPOZAZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrrolidin-2-ylpyrimidine is an organic compound that features a pyrrolidine ring attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

4-Pyrrolidin-2-ylpyrimidine has a wide range of applications in scientific research:

Future Directions

The future directions for 4-Pyrrolidin-2-ylpyrimidine and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The pyrimidine ring can be synthesized through various methods, including the reaction of ketones with amidines in the presence of catalysts such as ZnCl2 .

Industrial Production Methods: Industrial production methods for 4-Pyrrolidin-2-ylpyrimidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-2-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring.

    Substitution: Substitution reactions, particularly at the pyrimidine ring, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrrolidine derivatives, which can have significant biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Pyrrolidin-2-ylpyrimidine is unique due to its combined pyrrolidine and pyrimidine rings, which provide a distinct structure that can interact with various biological targets. This dual-ring system enhances its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

4-pyrrolidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-7(10-4-1)8-3-5-9-6-11-8/h3,5-7,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXENJVBPOZAZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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